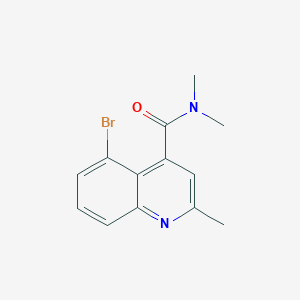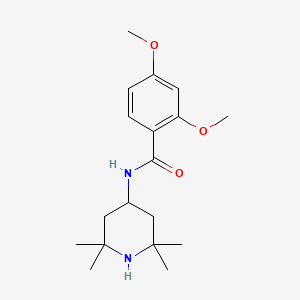![molecular formula C15H20N4O2 B7629277 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential to act as a therapeutic agent. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse pharmacological activities. In
Wirkmechanismus
The mechanism of action of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act through the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. Additionally, this compound may exert its effects through the modulation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a mouse model of acute lung injury, this compound reduced the levels of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory activity. In a rat model of neuropathic pain, this compound reduced the mechanical allodynia and thermal hyperalgesia, indicating its antinociceptive activity. Additionally, this compound has been shown to increase the levels of serotonin and dopamine in the brain, indicating its potential as an antidepressant and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound has been shown to have anti-inflammatory, antinociceptive, antidepressant, and anxiolytic activities, making it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using this compound in lab experiments is its limited bioavailability. This compound has poor solubility in water, which may limit its effectiveness in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole. One direction is to further investigate the mechanism of action of this compound, which may provide insights into its potential therapeutic uses. Another direction is to develop more efficient synthesis methods for this compound, which may improve its bioavailability and effectiveness. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.
Synthesemethoden
The synthesis of 2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 3-methoxyphenylpiperazine with ethyl 2-bromoacetate to form 2-(3-methoxyphenyl)piperazin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-(3-methoxyphenyl)piperazin-1-yl)ethyl hydrazinecarboxylate. Finally, the reaction of this intermediate with methyl isocyanate yields this compound.
Wissenschaftliche Forschungsanwendungen
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole has been studied for its potential therapeutic activities in various disease models. One study demonstrated that this compound has potent anti-inflammatory activity in a mouse model of acute lung injury. Another study showed that this compound has antinociceptive activity in a rat model of neuropathic pain. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-16-17-15(21-12)11-18-6-8-19(9-7-18)13-4-3-5-14(10-13)20-2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMYSGAEQDZHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)

![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)






![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)



